molecular formula C6H4FNO2 B14855380 6-Fluoro-4-hydroxypyridine-2-carbaldehyde

6-Fluoro-4-hydroxypyridine-2-carbaldehyde

Cat. No.: B14855380
M. Wt: 141.10 g/mol
InChI Key: VXFGFRSNAQEBJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxypyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-6-methylpyridine with fluorinating agents to produce 2-fluoro-6-methylpyridine, which is then converted to 6-carboxylic acid, followed by conversion to 6-carboxylic acid chloride, and finally to 6-carboxaldehyde . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.

    Reduction: 6-Fluoro-4-hydroxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-6-carbaldehyde
  • 4-Fluoropyridine-2-carbaldehyde
  • 6-Fluoro-2-methylpyridine

Uniqueness

6-Fluoro-4-hydroxypyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4FNO2

Molecular Weight

141.10 g/mol

IUPAC Name

6-fluoro-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4FNO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10)

InChI Key

VXFGFRSNAQEBJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)F)C=O

Origin of Product

United States

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